molecular formula C31H35N5O4S B11605507 5-(4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide

5-(4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide

Cat. No. B11605507
M. Wt: 573.7 g/mol
InChI Key: ZAZONURNDOQKTF-UHFFFAOYSA-N
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Description

5-(4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-(4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl compounds: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.

    Phthalazin-1-yl derivatives: These compounds have a phthalazine core and are studied for their diverse chemical and biological activities.

properties

Molecular Formula

C31H35N5O4S

Molecular Weight

573.7 g/mol

IUPAC Name

5-[4-[4-methoxy-3-(piperidine-1-carbonyl)anilino]phthalazin-1-yl]-2-methyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C31H35N5O4S/c1-20(2)35-41(38,39)28-18-22(13-12-21(28)3)29-24-10-6-7-11-25(24)30(34-33-29)32-23-14-15-27(40-4)26(19-23)31(37)36-16-8-5-9-17-36/h6-7,10-15,18-20,35H,5,8-9,16-17H2,1-4H3,(H,32,34)

InChI Key

ZAZONURNDOQKTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N5CCCCC5)S(=O)(=O)NC(C)C

Origin of Product

United States

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